molecular formula C12H14N2O B2700963 3-(oxan-3-yl)-1H-indazole CAS No. 2251054-47-2

3-(oxan-3-yl)-1H-indazole

Cat. No. B2700963
CAS RN: 2251054-47-2
M. Wt: 202.257
InChI Key: PACGCSKRAPVELN-UHFFFAOYSA-N
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Description

The compound “3-(oxan-3-yl)-1H-indazole” is a derivative of indazole, which is a type of organic compound consisting of a benzene ring fused to a pyrazole ring . The “3-(oxan-3-yl)” part suggests the presence of an oxane (a type of ether) attached to the third position of the indazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the fused benzene and pyrazole rings characteristic of indazole, with an oxane group attached at the third position .


Chemical Reactions Analysis

As an indazole derivative, this compound might be expected to undergo reactions similar to other indazoles, such as electrophilic substitution or metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature of the oxane substituent .

Scientific Research Applications

Oxazole Derivatives in Pharmaceuticals

Oxazole derivatives exhibit a broad spectrum of pharmacological activities, which makes them a focal point in drug discovery and pharmaceutical research. These compounds, characterized by the presence of an oxygen atom and a nitrogen atom in a five-membered ring, show promise in various therapeutic areas including analgesics, anti-inflammatory, antimicrobial, anticancer, antidepressants, antidiabetic, antiobesity, and anticonvulsant applications. The diversity in their chemical structures allows for the development of novel therapeutic agents, highlighting their importance in pharmaceutical innovation (Joshi, Bisht, & Juyal, 2017).

Indazole Derivatives in Medicinal Chemistry

Indazole derivatives are recognized for their versatility in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory effects, among others. The structural and chemical diversity of indazole derivatives enables the design of new drugs with improved efficacy and safety profiles. A notable example is the indazole compound YC-1, which has shown anticancer activities in various cancer cell types, including human prostate cancer cells. YC-1's mechanism includes the induction of apoptosis and suppression of nuclear factor-κB activation, underscoring the therapeutic potential of indazole derivatives in cancer treatment (Huang et al., 2005).

Bioactive Oxazole-Containing Alkaloids from Marine Organisms

The exploration of marine-derived substances has revealed 1,3-oxazole-containing alkaloids as an important source of bioactive compounds. These alkaloids, with their varied chemical structures and biological properties, have been developed into therapeutic agents for multiple applications. The review of marine-derived 1,3-oxazole-containing alkaloids provides insight into their sources, structural features, biological properties, biosynthesis, and chemical synthesis, indicating a rich avenue for the discovery of new therapeutic compounds (Chen et al., 2021).

Catalytic Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives has been a subject of considerable interest due to their widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. The catalytic synthesis of 1,3-oxazole derivatives, in particular, has seen significant advancements, providing efficient methodologies for producing these compounds. This area of research underscores the importance of oxazole derivatives as building blocks in the synthesis of novel compounds with a wide variety of applications (Shinde et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve investigating its potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

3-(oxan-3-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)12(14-13-11)9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACGCSKRAPVELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(oxan-3-yl)-1H-indazole

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